

Unmasking Off-Target Profiles: A Comparative Analysis of EP300/CBP Inhibitors

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Compound of Interest

Compound Name: (S,S)-CPI-1612

Cat. No.: B15585798

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For researchers, scientists, and drug development professionals, understanding the off-target profiles of small molecule inhibitors is paramount for predicting potential toxicity and ensuring therapeutic efficacy. This guide provides a comparative analysis of the off-target profiles of several prominent EP300/CBP inhibitors, supported by experimental data and detailed methodologies.

The homologous histone acetyltransferases (HATs) EP300 and CBP are critical regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. Consequently, numerous small molecule inhibitors targeting these proteins have been developed. While on-target potency is a key design parameter, off-target interactions can lead to unforeseen side effects or even contribute to the compound's therapeutic effect. This guide delves into the selectivity of commonly used EP300/CBP inhibitors to aid in the selection of the most appropriate chemical tools for research and development.

Comparative Off-Target Binding Data

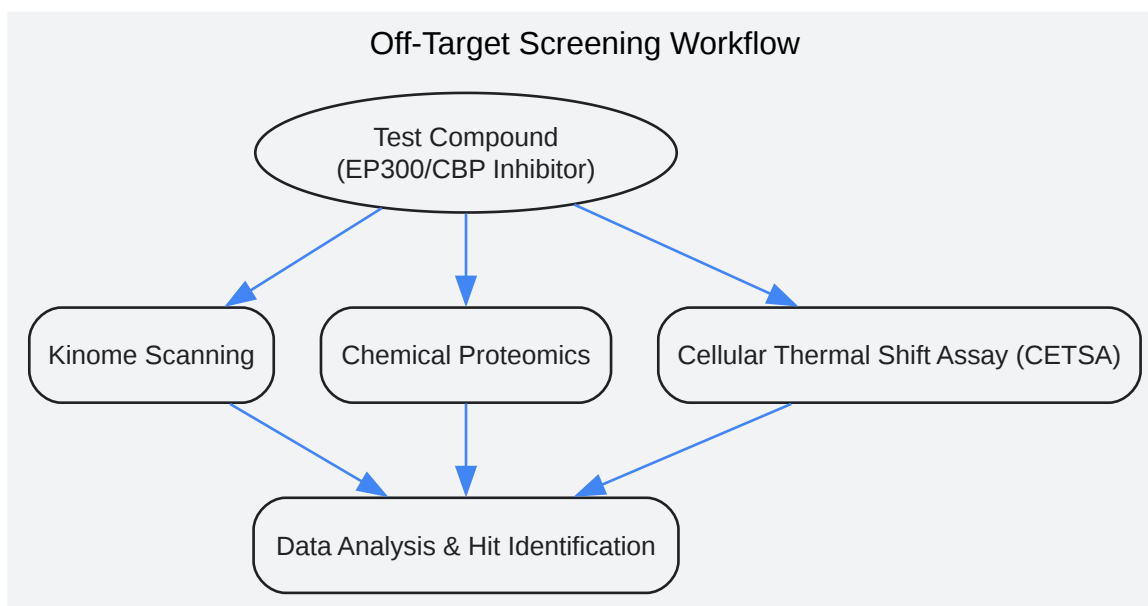
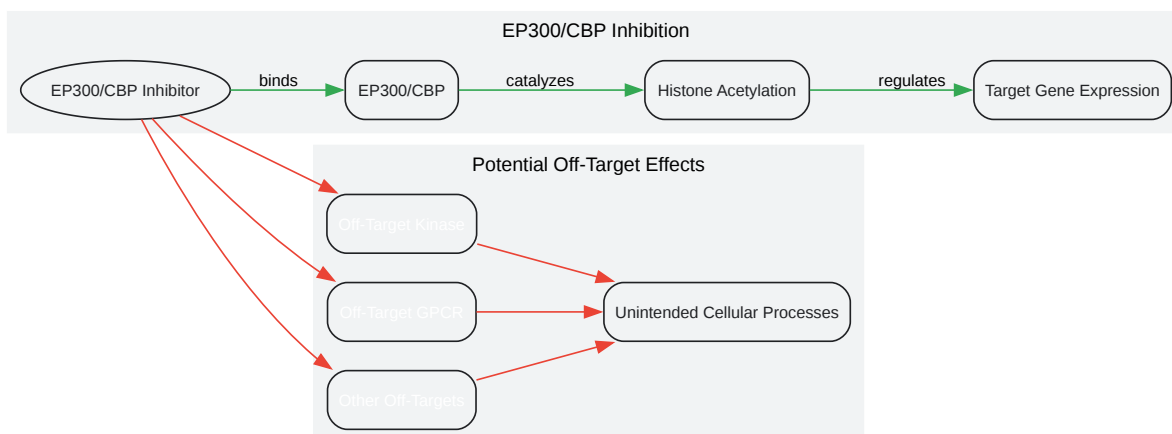
To facilitate a direct comparison of inhibitor selectivity, the following table summarizes the available quantitative data on their off-target binding affinities. It is important to note that the experimental assays and the panel of off-targets assessed can vary between studies, which may influence the reported values.

Inhibitor	Off-Target	Assay Type	Binding Affinity (Kd or IC50)	Reference
CCS1477	BRD4	Surface Plasmon Resonance (SPR)	222 nM	[1]
97 Kinases	Kinome Scan (@10µM)	No significant activity		
44 GPCRs, Ion Channels, Transporters	Cerep Safety Screen (@10µM)	No significant activity		
GNE-272	BRD4(1)	TR-FRET	13 µM	[2][3][4][5]
I-CBP112	BRD4(1)	Isothermal Titration Calorimetry (ITC)	5.6 µM	[6]
BRD4(2)	Isothermal Titration Calorimetry (ITC)	20 µM	[6]	
GPCR α1A	Radioligand Binding Assay	Weak Interaction	[7][8]	
GPCR 5HT1	Radioligand Binding Assay	Weak Interaction	[7][8]	
40 Bromodomains	Biointerferometry	No significant binding	[8]	
SGC-CBP30	BRD4(1)	Isothermal Titration Calorimetry (ITC)	40-fold lower affinity than for CBP	
ABCG2	Cellular Viability Assay	Sub-micromolar IC50 (250-850 nM)	[9]	

A-485	Not specified	Comparative analysis suggests on-target mechanism	Data not available	[10]
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Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the assessment of inhibitor off-target profiles.



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